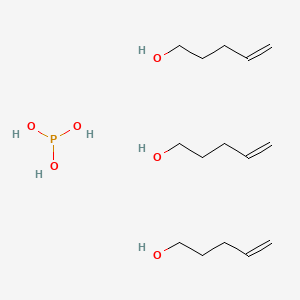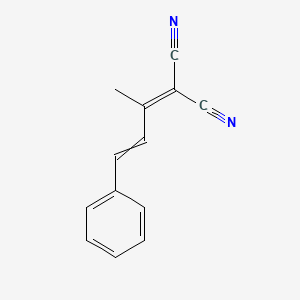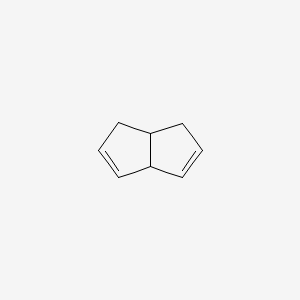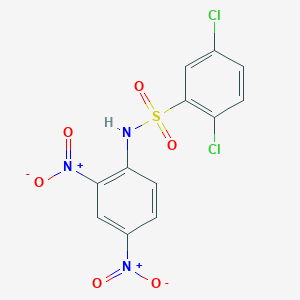
2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms, two nitro groups, and a sulfonamide group attached to a benzene ring. Its unique structure makes it a valuable reagent in organic synthesis and a subject of interest in chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acid at temperatures ranging from 35 to 65°C, resulting in a high yield of the desired product . The reaction conditions are carefully controlled to ensure the selective introduction of nitro groups at the appropriate positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using similar reaction conditions but with enhanced safety measures and optimized reaction times to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr), reduction, and electrophilic aromatic substitution. The presence of electron-withdrawing groups such as nitro and sulfonamide enhances the reactivity of the compound towards nucleophiles .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (SNAr): This reaction typically involves the use of strong nucleophiles such as hydroxide ions or amines under basic conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Electrophilic Aromatic Substitution: The compound can undergo further nitration or sulfonation under acidic conditions to introduce additional substituents on the benzene ring.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives with varying functional groups, depending on the specific reaction conditions and reagents used.
科学研究应用
2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring stabilize the negative charge during nucleophilic aromatic substitution, facilitating the formation of the Meisenheimer complex . This compound can also act as a protonophore, disrupting proton gradients across biological membranes, which can affect cellular energy production .
相似化合物的比较
Similar Compounds
- 2,5-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide
- 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide
- 2,4-Dinitrophenol
Uniqueness
Compared to similar compounds, 2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which enhance its reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions and form stable complexes with biological molecules makes it a valuable tool in research and industrial applications .
属性
CAS 编号 |
36965-45-4 |
|---|---|
分子式 |
C12H7Cl2N3O6S |
分子量 |
392.2 g/mol |
IUPAC 名称 |
2,5-dichloro-N-(2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl2N3O6S/c13-7-1-3-9(14)12(5-7)24(22,23)15-10-4-2-8(16(18)19)6-11(10)17(20)21/h1-6,15H |
InChI 键 |
NYDDPKHGHSUBOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
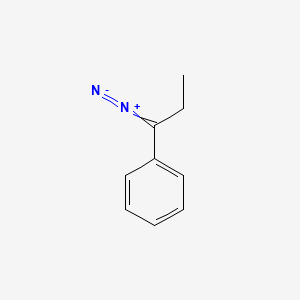
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

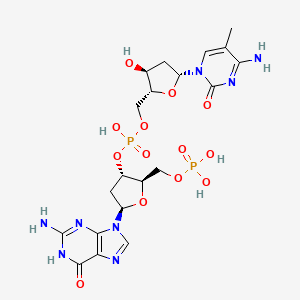
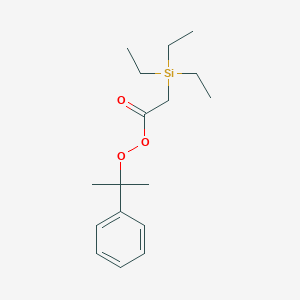

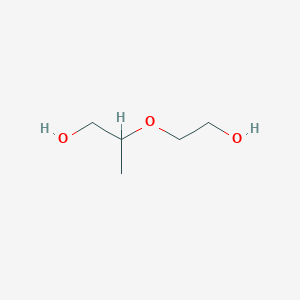
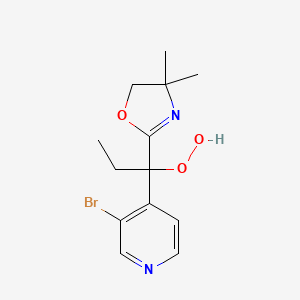
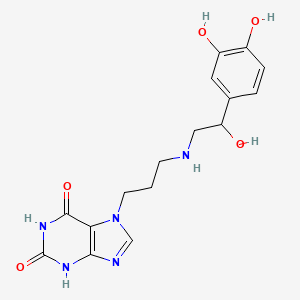
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
